molecular formula C13H27NO4 B1447387 tert-Butyl bis(4-hydroxybutyl)carbamate CAS No. 1056441-60-1

tert-Butyl bis(4-hydroxybutyl)carbamate

Cat. No.: B1447387
CAS No.: 1056441-60-1
M. Wt: 261.36 g/mol
InChI Key: LYKKTHBCVTULDS-UHFFFAOYSA-N
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Description

tert-Butyl bis(4-hydroxybutyl)carbamate (CAS 1056441-60-1) is a high-purity chemical reagent of strategic importance in modern drug discovery and medicinal chemistry, particularly in the synthesis of sophisticated pharmaceutical intermediates. This compound, with a molecular formula of C 13 H 27 NO 4 and a molecular weight of 261.36 g/mol, integrates a carbamate group protected by a tert-butoxycarbonyl (Boc) group, a cornerstone of synthetic organic chemistry . The carbamate functional group is renowned for its excellent proteolytic stability , which allows it to resist breakdown by metabolic enzymes, and its ability to mimic the peptide bond, making it a valuable peptidomimetic building block . The presence of two terminal primary alcohols on 4-hydroxybutyl chains provides versatile handles for further chemical modification, enabling researchers to link this molecule to other functional units or create novel polymer architectures. Primary Research Applications: • Pharmaceutical Intermediate : Serves as a key precursor in the design and synthesis of potential therapeutic agents, including protease inhibitors and chemotherapeutic prodrugs, where the carbamate group can be integral to the drug's mechanism of action or serve as a biodegradable linker . • Prodrug Development : The carbamate group is extensively utilized in prodrug strategies to enhance the pharmacokinetic profile of active molecules, improving their bioavailability and delaying first-pass metabolism . • Polymer and Material Science : The dual hydroxyl functionality makes this compound a potential monomer for constructing polyurethanes and other specialty materials with tailored properties . Handling and Storage: This product must be handled by trained personnel using appropriate safety equipment. The supplied Safety Data Sheet (SDS) must be consulted prior to use. Store sealed in a dry environment at 2-8°C to ensure long-term stability . Intended Use : this compound is provided For Research Use Only (RUO) . It is strictly intended for laboratory research and analytical applications. It is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal use.

Properties

IUPAC Name

tert-butyl N,N-bis(4-hydroxybutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO4/c1-13(2,3)18-12(17)14(8-4-6-10-15)9-5-7-11-16/h15-16H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKKTHBCVTULDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCO)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction Using Lithium Aluminium Hydride

  • Procedure:
    A solution of (R)-3-((tert-butoxycarbonyl)amino)butanoate (3.0 g, 14.76 mmol) in tetrahydrofuran (50 mL) is cooled to -78 °C under nitrogen atmosphere. Lithium aluminium hydride (0.728 g, 19.19 mmol) is added, and the mixture is stirred for 1 hour. The reaction is then warmed to 0 °C and carefully quenched by the addition of water (0.7 mL) and 15% aqueous sodium hydroxide (0.7 mL). The mixture is stirred at room temperature for 1 hour, filtered through celite, dried over sodium sulfate, and concentrated to yield the target compound.

  • Yield: Approximately 1.3 g of tert-Butyl bis(4-hydroxybutyl)carbamate is obtained from 3.0 g starting material.

  • Notes: The low temperature and inert atmosphere are critical to control the reactivity of LiAlH4 and to prevent side reactions.

Reduction Using Sodium Borohydride and Boron Trifluoride Diethyl Etherate (Green Chemistry Approach)

  • Procedure:
    N-Boc-(R)-3-aminobutyric acid (100 g) is dissolved in 300 mL THF and cooled to -20 °C. Sodium borohydride (20.6 g) is added portionwise, followed by slow dropwise addition of boron trifluoride diethyl etherate (100 g). The reaction progress is monitored by HPLC. Upon completion, the reaction is quenched with methanol, solvents evaporated, and the residue washed with saturated sodium bicarbonate solution. The organic phase is concentrated to yield N-Boc-(R)-3-aminobutanol as a white solid.

  • Yield: High yield of 95% with melting point 99.0 °C (HPLC purity).

  • Advantages: This method is considered greener due to milder conditions and less hazardous reagents compared to LiAlH4.

Reduction Using Sodium Borohydride and Iodine

  • Procedure:
    A compound of formula I (115 g) is dissolved in 460 mL THF and cooled to 0–10 °C. Sodium borohydride (23.7 g) is added portionwise, maintaining the temperature. Elemental iodine (165.4 g in 230 mL THF) is added dropwise, and the mixture is warmed to 25–30 °C. The reaction is quenched with water, concentrated under reduced pressure, and methanol is added to the residue. After incubation and filtration, the product is obtained as a solid.

  • Yield: 91% yield of the desired compound.

  • Notes: This method uses iodine as an oxidant to facilitate the reduction and is performed under controlled temperature conditions.

Comparative Data Table of Preparation Methods

Method Reducing Agent Reaction Conditions Yield (%) Notes
Lithium Aluminium Hydride Reduction LiAlH4 THF, -78 °C to 0 °C, inert atmosphere ~43% (1.3 g from 3 g) Requires careful quenching
Sodium Borohydride + BF3·Et2O NaBH4 + Boron trifluoride etherate THF, -20 °C, green chemistry 95% High purity, mild conditions
Sodium Borohydride + Iodine NaBH4 + Iodine THF, 0–30 °C 91% Controlled oxidation-reduction

Research Findings and Observations

  • The choice of reducing agent significantly affects yield and purity. Sodium borohydride-based methods offer safer and more environmentally friendly alternatives to lithium aluminium hydride.
  • Temperature control is essential to prevent side reactions and decomposition, especially in LiAlH4 reductions.
  • The tert-butyl carbamate protecting group remains stable under the described reaction conditions, allowing selective reduction of ester or acid functionalities to alcohols.
  • Purification steps , including filtration through celite and drying over sodium sulfate, are critical for obtaining high-purity products.
  • The green chemistry approach using sodium borohydride and boron trifluoride etherate is notable for scalability and industrial relevance due to its high yield and safer reagents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl bis(4-hydroxybutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Building Block in Organic Chemistry
tert-Butyl bis(4-hydroxybutyl)carbamate serves as a significant building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. The compound can be synthesized through the reaction of tert-butyl chloroformate with 4-aminobutanol, yielding high purity and yield under optimized conditions.

Reactions and Derivatives
The compound can undergo:

  • Oxidation : Leading to carbonyl compounds such as aldehydes or ketones.
  • Reduction : Resulting in amines or alcohols depending on the reagents used.
  • Substitution : Where the hydroxyl group can be replaced by other functional groups, expanding its utility in synthesizing derivatives for further applications.

Biological Research

Protecting Group for Amines
In biological chemistry, this compound is utilized as a protecting group for amines. This function is crucial during selective reactions, allowing chemists to manipulate other functional groups without interference from the amine . The BOC (tert-butyloxycarbonyl) protecting group is particularly valued for its stability and ease of removal under mild acidic conditions .

Neuroprotective Studies
Recent studies have investigated the neuroprotective properties of derivatives of this compound. For instance, a related compound demonstrated moderate protective effects against amyloid beta-induced toxicity in astrocytes, which is significant in Alzheimer's disease research. This suggests potential applications in developing therapeutic agents targeting neurodegenerative diseases .

Material Science

Polymer Synthesis
In industrial applications, this compound is employed in the synthesis of polymers that require specific functional groups. Its ability to act as a cross-linking agent or modifier enhances the properties of polymers used in various materials. The unique hydroxyl functionality allows for improved adhesion and flexibility in polymer formulations.

Mechanism of Action

The mechanism of action of tert-Butyl bis(4-hydroxybutyl)carbamate involves its interaction with various molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also undergo hydrolysis to release the active amine, which can then participate in further chemical reactions. The pathways involved include nucleophilic substitution and hydrolysis .

Comparison with Similar Compounds

Structural Differences :

  • Contains a benzyl group and a single 4-hydroxybutyl group on the carbamate nitrogen, unlike the bis(4-hydroxybutyl) substitution in the target compound .
  • Molecular Formula: C₁₆H₂₅NO₃ vs. hypothesized C₁₃H₂₆N₂O₄ for the target.
  • Hydrogen Bonding: 1 donor and 3 acceptor sites (vs. 2 donors and 4 acceptors expected for the bis-substituted compound).

Physicochemical Properties :

  • XLogP3-AA : 2.6 (indicative of moderate hydrophobicity due to the benzyl group) .
  • Applications : Likely used as a synthetic intermediate or protecting group in organic chemistry.

Synthesis : Prepared via carbamate hydrolysis or coupling reactions, similar to methods for triarylamine derivatives .

tert-Butyl bis(4'-(hexyloxy)-biphenyl-4-yl)carbamate

Structural Differences :

  • Features aromatic biphenyl groups with hexyloxy chains instead of aliphatic hydroxybutyl groups .

Butyl bis(4-hydroxybutyl)phosphate (BBHP)

Functional Group Variance :

  • Phosphate ester vs. carbamate, leading to divergent chemical reactivity and applications .

tert-Butyl (4-hydroxybutan-2-yl)carbamate

Structural Simplicity :

  • Contains a single 4-hydroxybutyl group and a tertiary alcohol configuration .

Biological Activity

tert-Butyl bis(4-hydroxybutyl)carbamate, often referred to as M4, is a chemical compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula : C13H27NO4
Molecular Weight : 255.36 g/mol

The compound features a carbamate functional group and a hydroxybutyl side chain, which are critical for its interaction with biological targets. The structural properties facilitate various mechanisms of action that contribute to its biological effects.

Research indicates that this compound exhibits several mechanisms of action:

  • Acetylcholinesterase Inhibition : The compound inhibits acetylcholinesterase (AChE), enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where increased acetylcholine levels can improve cognitive function .
  • β-Secretase Inhibition : It acts as a β-secretase inhibitor, preventing the formation of amyloid plaques associated with Alzheimer's disease. This inhibition reduces the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's .

Biological Activity

The biological activity of M4 has been evaluated through various in vitro and in vivo studies:

In Vitro Studies

  • Neuroprotective Effects : M4 demonstrated a protective effect against Aβ 1-42-induced toxicity in astrocytes. Specifically, it reduced pro-inflammatory cytokines such as TNF-α and diminished oxidative stress markers .
  • Cell Viability Improvement : In astrocyte cultures treated with Aβ 1-42, cell viability improved significantly when co-treated with M4 (from 43.78% to 62.98%) compared to untreated controls.

In Vivo Studies

  • Cognitive Function Improvement : In animal models treated with scopolamine, M4 exhibited protective effects against cognitive decline. However, its bioavailability in the brain was noted as a limitation compared to established treatments like galantamine .

Case Studies

Several case studies have highlighted the efficacy of M4:

  • Astrocyte Protection : A controlled study showed that M4 improved cell viability in astrocytes exposed to neurotoxic agents.
  • Oxidative Stress Response : The compound significantly reduced malondialdehyde (MDA) levels in brain homogenates treated with scopolamine, indicating a decrease in oxidative stress .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Study TypeEffect ObservedMeasurement Method
In VitroIncreased cell viability in astrocytesCell viability assay
In VitroReduced TNF-α levelsELISA
In VivoDecreased MDA levelsTBARS assay
In VivoImproved cognitive functionMorris water maze

Q & A

Q. Table 1: Comparative Analysis of Synthetic Conditions

MethodSolventBaseTemp (°C)Yield (%)Purity (HPLC)
ADCMTEA0–57898.5
BTHFDIPEA256597.2

Key Insight : Lower temperatures reduce side reactions (e.g., tert-butyl group cleavage), improving yield and purity .

Basic: What safety protocols are critical for handling this compound?

Q. Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For aerosolized particles, use NIOSH-approved P95 respirators .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Note : No acute toxicity reported, but avoid skin contact due to potential irritation .

Basic: How should researchers characterize the compound’s purity and structural integrity?

Q. Answer :

  • NMR Spectroscopy : Confirm regiochemistry via 1^1H and 13^{13}C NMR (e.g., tert-butyl group at δ 1.4 ppm) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS ([M+Na]+^+ expected) for molecular weight confirmation .

Q. Table 2: Standard Analytical Parameters

TechniqueKey Peaks/Parameters
1^1H NMRδ 1.4 (s, 9H, t-Bu), 3.5 (m, 4H, -OCH2_2)
HPLCRetention time: 8.2 min (C18, 70:30 H2_2O:MeCN)

Advanced: How can computational modeling optimize reaction pathways for derivatives of this compound?

Q. Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways .
  • Reaction Path Search : Tools like GRRM or IRC analysis predict intermediates and byproducts (e.g., elimination vs. substitution) .
  • Machine Learning : Train models on existing kinetic data to predict optimal solvent/base combinations .

Case Study : ICReDD’s workflow reduced reaction optimization time by 40% by integrating computational predictions with experimental validation .

Advanced: How to resolve contradictions in experimental data (e.g., unexpected byproducts)?

Q. Answer :

  • Hypothesis-Driven Testing :
    • Isolate Byproducts : Use preparative HPLC for structural elucidation .
    • Mechanistic Studies : Perform kinetic isotope effects (KIEs) to distinguish between SN1/SN2 pathways .
    • Control Experiments : Test for moisture sensitivity or trace metal catalysis .
  • Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outliers in reaction datasets .

Advanced: What strategies address stereochemical challenges in synthesizing derivatives?

Q. Answer :

  • Chiral Auxiliaries : Introduce enantiopure starting materials (e.g., (R)- or (S)-configured hydroxybutyl groups) .
  • Asymmetric Catalysis : Use palladium or organocatalysts to control regioselectivity in carbamate formation .
  • Dynamic Resolution : Leverage reversible reactions (e.g., ring-opening) to enrich desired stereoisomers .

Example : A 2020 study achieved 92% enantiomeric excess (ee) using a chiral phosphoric acid catalyst .

Advanced: How to scale up synthesis while maintaining reaction control?

Q. Answer :

  • Process Engineering :
    • Continuous Flow Systems : Minimize thermal gradients and improve mixing .
    • In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .
  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) via DOE (Design of Experiments) .

Q. Table 3: Key CPPs for Scale-up

ParameterOptimal Range
Mixing Speed200–400 rpm
Cooling Rate2°C/min
Reagent Feed Rate0.5 mL/min

Advanced: How to manage and interpret large datasets from high-throughput screening?

Q. Answer :

  • Data Management : Use platforms like ChemAxon or Pipeline Pilot for structured storage .
  • Cheminformatics : Apply QSAR models to correlate structural features (e.g., logP, PSA) with bioactivity .
  • Visualization Tools : Generate heatmaps or Sankey diagrams to identify trends in reaction outcomes .

Best Practice : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl bis(4-hydroxybutyl)carbamate
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tert-Butyl bis(4-hydroxybutyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.